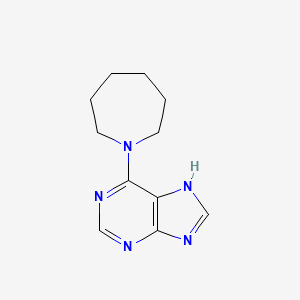
6-(azepan-1-yl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Structural Investigations and Binding Characteristics
- Structural Features in Antitumor Agents : The study of azathioprine, a derivative of 6-mercaptopurine, reveals significant biological activity due to its electronically and stereochemically versatile binding sites. This has led to detailed investigations into its crystal structure, especially when bound to other agents, providing insights into its potential antitumor applications (Chifotides et al., 1992).
Chemical Synthesis and Modifications
- Regiospecific Alkylation of Purines : The development of methods for the synthesis of 6-(azolyl)purine derivatives and their regioisomeric purity enhances the potential for specific applications in medicinal chemistry. This includes protecting the N7 position from alkylating agents, which is crucial for tailoring purine-based compounds for specific scientific applications (Zhong & Robins, 2006).
Biological Activity and Therapeutic Potential
- ROCK Inhibitors with Anti-Metastatic Activity : Substituting the C6 atom of purine derivatives with azepan-1-yl groups showed significant potential as inhibitors of Rho-associated serine/threonine kinases (ROCKs). This has implications in regulating cellular functions like motility and invasion, suggesting a role in combating metastatic diseases (Voller et al., 2019).
Antimicrobial Applications and DNA Interactions
- Novel Purine Derivatives with Antimicrobial Activity : The synthesis of novel purine analogues incorporating tetrazole rings showed promising antibacterial activities against various strains. These derivatives also exhibit interactions with plasmid DNA, suggesting their potential in antimicrobial research and therapy (Kinali-Demirci et al., 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(azepan-1-yl)-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-2-4-6-16(5-3-1)11-9-10(13-7-12-9)14-8-15-11/h7-8H,1-6H2,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDNHQZTRVRLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876493 |
Source


|
| Record name | ADENINE,6-N,N-HEXAMETHYLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
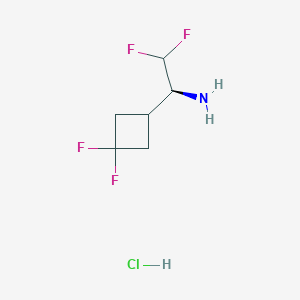
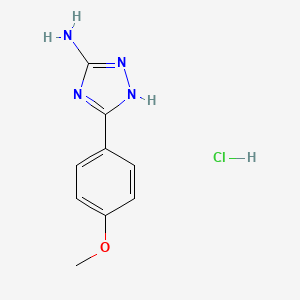
![4-(4-Cyclohexylphenyl)-2-{[(4-fluorophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2868028.png)
![8-((4-Acetylphenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2868029.png)
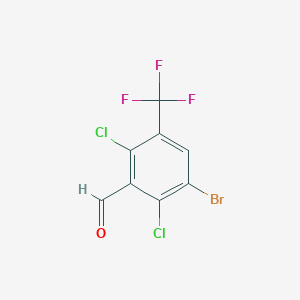
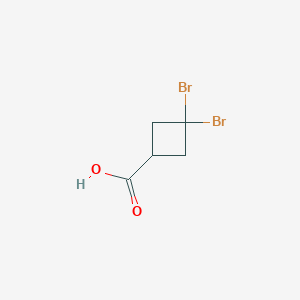
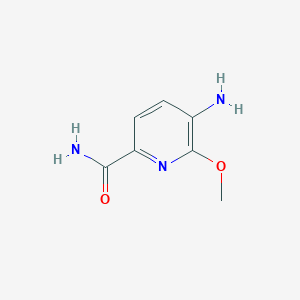
![5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile](/img/structure/B2868037.png)
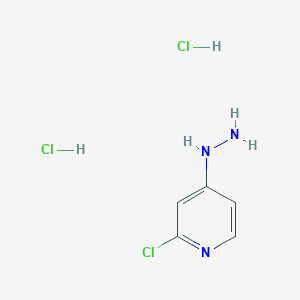
![7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2868042.png)
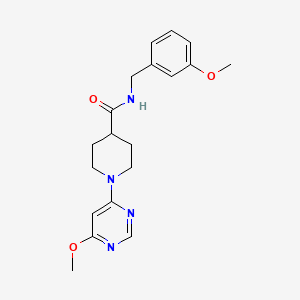
![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2868045.png)
![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2868046.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2868048.png)
